3-Chloro-1-ethyl-5-methyl-1H-pyrazole
CAS No.:
Cat. No.: VC16002583
Molecular Formula: C6H9ClN2
Molecular Weight: 144.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H9ClN2 |
|---|---|
| Molecular Weight | 144.60 g/mol |
| IUPAC Name | 3-chloro-1-ethyl-5-methylpyrazole |
| Standard InChI | InChI=1S/C6H9ClN2/c1-3-9-5(2)4-6(7)8-9/h4H,3H2,1-2H3 |
| Standard InChI Key | CTRHJMJAPVWUEV-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=CC(=N1)Cl)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
3-Chloro-1-ethyl-5-methyl-1H-pyrazole (CAS No. 1195637-10-5) belongs to the pyrazole family, a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms. The compound’s systematic name reflects the positions of its substituents: a chlorine atom at the 3-position, an ethyl group at the 1-position, and a methyl group at the 5-position . Its molecular structure is represented below:
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 144.6021 g/mol | |
| CAS Number | 1195637-10-5 | |
| MDL Number | MFCD26518920 |
The chlorine and alkyl substituents influence the compound’s electronic and steric properties, potentially enhancing its reactivity and interaction with biological targets .
Synthesis and Manufacturing
Industrial-Scale Production Considerations
Physicochemical and Spectroscopic Properties
Stability and Reactivity
The chlorine atom at the 3-position renders the compound susceptible to nucleophilic substitution reactions, where it may act as an electrophilic center. For instance, amines or thiols could displace the chlorine atom under basic conditions, forming new derivatives. The ethyl and methyl groups contribute to the compound’s lipophilicity, as indicated by a calculated LogP value of approximately 1.37 for structurally similar pyrazoles . This property enhances membrane permeability, a critical factor in drug design.
Biological Activity and Applications
Antineoplastic Activity
Chlorinated pyrazoles have shown promise in oncology research. A study on pyrazolotetrazine derivatives revealed that compounds with 2-chloroethyl substituents demonstrated significant antineoplastic activity in animal models, whereas methyl-substituted analogs were inactive . This highlights the critical role of halogen substituents in biological activity, positioning 3-chloro-1-ethyl-5-methyl-1H-pyrazole as a candidate for anticancer drug development.
Agrochemical Applications
In agrochemistry, pyrazole derivatives are utilized as herbicides and pesticides. The chlorine atom enhances bioactivity by interfering with enzymatic processes in pests, while alkyl groups improve environmental stability. Field trials would be necessary to evaluate the compound’s efficacy in crop protection.
Comparison with Structural Analogs
Table 2: Structural and Functional Comparison of Pyrazole Derivatives
The ethyl group in 3-chloro-1-ethyl-5-methyl-1H-pyrazole increases steric bulk compared to methyl-substituted analogs, potentially altering binding affinities in biological systems .
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